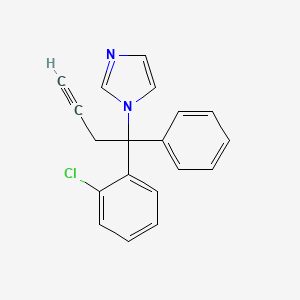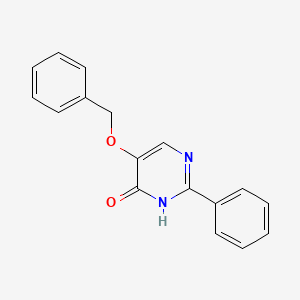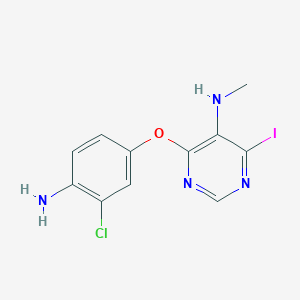
N-(2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide is a chemical compound with a complex structure that includes a pyrimidine ring and a benzamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide typically involves the condensation of 2,4-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid with 4-methylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
N-(2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
科学的研究の応用
N-(2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-(2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide
- N-(2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide
- N-(2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide
Uniqueness
N-(2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide is unique due to its specific substitution pattern on the benzamide group. This unique structure can lead to different chemical reactivity and biological activity compared to its analogs. The presence of the 4-methyl group can influence the compound’s binding affinity to molecular targets and its overall stability.
特性
CAS番号 |
773834-81-4 |
|---|---|
分子式 |
C14H15N3O2 |
分子量 |
257.29 g/mol |
IUPAC名 |
N-(2,4-dimethyl-6-oxo-1H-pyrimidin-5-yl)-4-methylbenzamide |
InChI |
InChI=1S/C14H15N3O2/c1-8-4-6-11(7-5-8)13(18)17-12-9(2)15-10(3)16-14(12)19/h4-7H,1-3H3,(H,17,18)(H,15,16,19) |
InChIキー |
ZLXFYSXLUQLXPN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]furan-3-carboxamide](/img/structure/B12923265.png)





![N-Methyl-2-[(5-sulfanylidene-2,5-dihydro-1,2,4-thiadiazol-3-yl)sulfanyl]acetamide](/img/structure/B12923334.png)



![3-Cyclohexyl-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12923357.png)


